7-Bromoindoline hydrochloride

Description

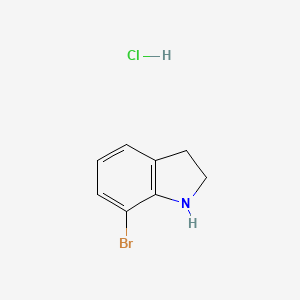

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-bromo-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3,10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMOLFKIRRCNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696302 | |

| Record name | 7-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-96-9 | |

| Record name | 7-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromoindoline hydrochloride chemical properties

An In-Depth Technical Guide to 7-Bromoindoline Hydrochloride

Abstract

This compound is a halogenated derivative of indoline, a heterocyclic aromatic organic compound. Its structure, featuring a bromine atom on the benzene ring, provides a key synthetic handle for chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This guide offers a comprehensive overview of the chemical properties, synthesis, spectral characterization, reactivity, and safety protocols associated with this compound, intended for researchers and professionals in drug development and organic synthesis.

Core Chemical and Physical Properties

This compound is the salt form of 7-Bromoindoline (CAS 62813-85-8). The hydrochloride form enhances solubility in aqueous media, a desirable property for certain applications. The core properties of the parent compound, 7-bromo-2,3-dihydro-1H-indole, are foundational to understanding the hydrochloride salt.[1]

Molecular Structure

The structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, with a bromine atom substituted at position 7 of the aromatic ring.

Caption: Chemical structure of 7-Bromoindoline.

Physicochemical Data Summary

The properties of the free base, 7-Bromoindoline, provide a baseline for its hydrochloride salt.

| Property | Value | Source |

| IUPAC Name | 7-bromo-2,3-dihydro-1H-indole hydrochloride | [1] |

| CAS Number | 62813-85-8 (Free Base) | [1] |

| Molecular Formula | C₈H₈BrN (Free Base) | [1] |

| C₈H₉BrClN (Hydrochloride) | [2] | |

| Molecular Weight | 198.06 g/mol (Free Base) | [1] |

| 234.52 g/mol (Hydrochloride) | [2] | |

| Appearance | Off-white powder (related compounds) | [3] |

| Monoisotopic Mass | 196.98401 Da | [1][4] |

| XlogP (Predicted) | 2.6 | [1][4] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 0 | [5] |

Synthesis and Purification

The synthesis of this compound typically involves a two-step process: the synthesis of the 7-Bromoindole precursor followed by its reduction and subsequent salt formation.

Synthesis Workflow

A common laboratory-scale synthesis begins with the bromination of indole, which can be regioselectively controlled, followed by reduction of the indole ring to an indoline ring.

Caption: General synthetic workflow for 7-Bromoindoline HCl.

Experimental Protocol: Synthesis of 7-Bromoindole (Precursor)

This protocol describes a representative method for synthesizing the precursor, which is a critical intermediate.

-

Reaction Setup: To a stirred solution of indole in a suitable solvent such as N,N-Dimethylformamide (DMF), cool the mixture to 0°C in an ice bath.

-

Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution. The use of NBS allows for a controlled monobromination. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by pouring the mixture into ice-cold water.

-

Extraction: The aqueous mixture is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure 7-Bromoindole.[6]

Experimental Protocol: Reduction and Salt Formation

-

Reduction: 7-Bromoindole is dissolved in acetic acid (AcOH). Sodium cyanoborohydride (NaBH₃CN) is added cautiously in portions. This reagent selectively reduces the C2=C3 double bond of the indole ring without affecting the aromatic system or the bromo-substituent.

-

Work-up: After the reaction is complete, the mixture is carefully neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent. The organic layer is dried and concentrated.

-

Purification of Free Base: The resulting crude 7-Bromoindoline free base is purified via column chromatography.

-

Hydrochloride Formation: The purified 7-Bromoindoline is dissolved in a dry, non-polar solvent like diethyl ether. A solution of hydrochloric acid in ether is then added dropwise with stirring, leading to the precipitation of this compound as a solid.

-

Isolation: The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Spectral Analysis

Structural confirmation and purity assessment rely on standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the aliphatic protons on the five-membered ring (CH₂ groups, typically δ 3.0-4.0 ppm), and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons are diagnostic for the 7-bromo substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the eight distinct carbon atoms. The carbon atom attached to the bromine (C7) will appear in the aromatic region, and its chemical shift will be influenced by the electronegativity of the bromine.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a protonated molecular ion [M+H]⁺ corresponding to the free base. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed, with two major peaks separated by 2 m/z units (e.g., for C₈H₈BrN, peaks around 198 and 200 amu).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key signals include the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching from the aromatic ring (~1450-1600 cm⁻¹), and the C-Br stretch (typically in the fingerprint region, < 800 cm⁻¹).

Reactivity and Synthetic Applications

The utility of this compound in drug discovery stems from its defined points of reactivity.

Key Reaction Pathways

-

Palladium-Catalyzed Cross-Coupling: The C7-Br bond is the primary site for synthetic elaboration. It readily participates in various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[6] This allows for the introduction of diverse functional groups at the 7-position.

-

N-Functionalization: The secondary amine (N-H) of the indoline ring is nucleophilic and can be functionalized through alkylation, acylation, or arylation reactions to introduce substituents on the nitrogen atom.

Caption: Key reaction pathways for 7-Bromoindoline.

Role in Drug Development

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The bromo-substituent on this compound serves as a crucial handle for Structure-Activity Relationship (SAR) studies. By modifying this position, researchers can fine-tune a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. It is a key intermediate in the synthesis of compounds targeting neurological disorders.[3]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The safety information is primarily derived from data on the closely related 7-Bromoindole and other bromo-substituted heterocycles.[7][8]

Hazard Identification

| Hazard Type | GHS Classification and Statements |

| Acute Toxicity | H302: Harmful if swallowed.[9] |

| Skin Irritation | H315: Causes skin irritation.[9][10] |

| Eye Irritation | H319: Causes serious eye irritation.[9][10] |

| Respiratory Irritation | H335: May cause respiratory irritation.[9][10] |

Recommended Safety Protocols

-

Engineering Controls: Use only under a chemical fume hood to minimize inhalation exposure.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][11]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[7]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded.[11]

-

-

Handling: Avoid dust formation.[7][8] Do not get in eyes, on skin, or on clothing. Do not breathe dust. Wash hands and any exposed skin thoroughly after handling.[7][8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9] Store locked up.[8][12] It may be light-sensitive and should be kept in a dark place.[9]

Conclusion

This compound is a versatile and important chemical intermediate. Its well-defined structure, characterized by a reactive bromine atom at the 7-position and a nucleophilic nitrogen, provides chemists with multiple avenues for synthetic modification. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for its effective application in the design and development of novel pharmaceuticals and functional materials. Adherence to strict safety protocols is mandatory to ensure safe handling and use in the laboratory.

References

- Sigma-Aldrich. 6-Bromo-1,2,3,4-tetrahydroquinoline | 22190-35-8.

- Sigma-Aldrich. 6-Bromo-1,2,3,4-tetrahydroquinoline | 22190-35-8.

- Ambeed. 22190-35-8|6-Bromo-1,2,3,4-tetrahydroquinoline.

- ChemicalBook. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8.

- Fisher Scientific.

- Thermo Fisher Scientific.

- Apollo Scientific. 22190-35-8 Cas No. | 6-Bromo-1,2,3,4-tetrahydroquinoline.

- Fisher Scientific. SAFETY DATA SHEET - 4-Bromoisoindoline hydrochloride.

- Sigma-Aldrich.

- ECHEMI.

- PubChem, National Institutes of Health. 7-Bromoindoline | C8H8BrN | CID 11665590.

- Chem-Impex. 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.

- PubChem, National Institutes of Health. 6-Bromoindoline hydrochloride | C8H9BrClN | CID 45789819.

- PubChemLite. 7-bromo-2,3-dihydro-1h-indole hydrochloride (C8H8BrN).

- Sigma-Aldrich. 7-Bromoindole 96 51417-51-7.

- World of Chemicals. Optimizing Organic Synthesis with 7-Bromoindole: A Supplier's Guide.

Sources

- 1. 7-Bromoindoline | C8H8BrN | CID 11665590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromoindoline hydrochloride | C8H9BrClN | CID 45789819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - 7-bromo-2,3-dihydro-1h-indole hydrochloride (C8H8BrN) [pubchemlite.lcsb.uni.lu]

- 5. 22190-35-8 | 6-Bromo-1,2,3,4-tetrahydroquinoline | Bromides | Ambeed.com [ambeed.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. 6-Bromo-1,2,3,4-tetrahydroquinoline | 22190-35-8 [sigmaaldrich.com]

- 10. 22190-35-8 Cas No. | 6-Bromo-1,2,3,4-tetrahydroquinoline | Apollo [store.apolloscientific.co.uk]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 7-Bromoindoline Hydrochloride: A Keystone Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 7-Bromoindoline Scaffold

In the landscape of modern medicinal chemistry, the indoline nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. The strategic introduction of a bromine atom at the 7-position imparts a unique reactivity profile, transforming the humble indoline into a versatile and powerful building block. 7-Bromoindoline, and its more readily handled hydrochloride salt, has emerged as a critical intermediate for the synthesis of complex molecular architectures targeting a wide array of therapeutic areas. This guide, intended for the discerning researcher, provides a comprehensive overview of 7-Bromoindoline hydrochloride, from its fundamental properties and synthesis to its application in the development of next-generation therapeutics.

Compound Profile: 7-Bromoindoline and its Hydrochloride Salt

7-Bromoindoline is a substituted indoline with a bromine atom at the 7-position of the benzene ring. For practical laboratory use, it is often converted to its hydrochloride salt, which typically presents as a more stable, crystalline solid, facilitating easier handling, weighing, and storage.

CAS Number: It is important to note that while the parent compound, 7-Bromoindoline , has the CAS number 62813-85-8 , a distinct CAS number for its hydrochloride salt is not consistently cited in major chemical databases.[1] Researchers should be aware of this and confirm the identity of the material through analytical characterization.

Physicochemical Properties

The following table summarizes the key computed and experimental properties of 7-Bromoindoline. The properties of the hydrochloride salt will be similar, with increased water solubility and a higher melting point being the most significant differences.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN | PubChem[1] |

| Molecular Weight | 198.06 g/mol | PubChem[1] |

| Appearance | Not widely reported; likely an oil or low-melting solid | Inferred |

| Melting Point | Not widely reported for the free base. | |

| Boiling Point | Not widely reported. | |

| Solubility | Soluble in common organic solvents like methanol, dichloromethane. | Inferred |

| pKa | Not widely reported. |

Synthesis and Characterization

The synthesis of 7-Bromoindoline is a critical aspect of its utility. While several synthetic routes are conceivable, a common and effective method involves the reduction of the corresponding 7-bromoindole.

Synthesis of 7-Bromoindoline via Reduction of 7-Bromoindole

A robust method for the synthesis of indolines from indoles involves reduction with zinc dust in a strong acid medium. This approach is effective and avoids the polymerization that can occur with other acid-metal combinations.[2]

Reaction Scheme:

Caption: Reduction of 7-bromoindole to 7-bromoindoline.

Experimental Protocol (Adapted from a general procedure for indole reduction[2]):

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-bromoindole (1 equivalent).

-

Add 85% phosphoric acid (approximately 10-15 mL per gram of indole).

-

To the stirred suspension, add zinc dust (approximately 2-3 equivalents) portion-wise.

-

Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Basify the aqueous solution with a concentrated sodium hydroxide solution until pH > 10, ensuring the temperature is controlled by an ice bath.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-bromoindoline.

-

Purify the crude product by column chromatography on silica gel.

Preparation of this compound

The hydrochloride salt can be readily prepared by treating a solution of the free base with hydrochloric acid.

Reaction Scheme:

Caption: Formation of this compound.

Experimental Protocol (General Procedure[3]):

-

Dissolve the purified 7-bromoindoline (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous hydrogen chloride in the chosen solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Stir the resulting suspension in the cold for 30 minutes.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous solvent.

-

Dry the this compound salt under vacuum.

Spectroscopic Characterization

¹H NMR (Expected): The proton NMR spectrum is expected to show characteristic signals for the indoline core. The aromatic protons will appear as a multiplet in the aromatic region, with the bromine atom influencing their chemical shifts. The two methylene groups of the five-membered ring will likely appear as triplets around 3.0-3.6 ppm.

¹³C NMR (Expected): The carbon NMR will show eight distinct signals. The carbon bearing the bromine atom will be shifted to a characteristic chemical shift. The two methylene carbons will appear in the aliphatic region. For comparison, the aromatic carbons of 7-bromo-3-methyl-1H-indole appear between 104 and 135 ppm.[4]

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 7-bromoindoline (198.06 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M and M+2 peaks).

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the secondary amine in the indoline ring, typically in the region of 3300-3400 cm⁻¹. C-H stretching and aromatic C=C bending vibrations will also be present.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of the bromine substituent, which serves as a handle for a variety of cross-coupling reactions. This allows for the introduction of diverse functionalities at the 7-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis and are extensively used in the pharmaceutical industry.

Workflow for Suzuki-Miyaura Coupling:

Sources

7-Bromoindoline hydrochloride molecular weight

An In-depth Technical Guide to 7-Bromoindoline Hydrochloride: A Strategic Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal heterocyclic building block that has garnered significant attention in medicinal chemistry and drug development. Its indoline core is a "privileged scaffold," a structural motif frequently found in biologically active compounds, while the 7-bromo substituent provides a versatile chemical handle for molecular elaboration. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthesis protocols, and critical applications. As a Senior Application Scientist, this document is structured to provide not just procedural steps but the underlying scientific rationale, enabling researchers to leverage this compound's full potential in their synthetic and drug discovery endeavors.

The Strategic Importance of 7-Bromoindoline in Medicinal Chemistry

The indoline nucleus is a core component of numerous natural products and synthetic pharmaceuticals, valued for its rigid, three-dimensional structure that allows for precise orientation of functional groups to interact with biological targets. The introduction of a bromine atom at the 7-position transforms the simple indoline scaffold into a highly strategic intermediate.[1] This bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.[1]

This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with exceptional control, providing a direct route to generate large, diverse libraries of novel compounds. These libraries are essential for screening against biological targets such as protein kinases, G protein-coupled receptors (GPCRs), and other enzymes implicated in disease.[2][3] Consequently, 7-Bromoindoline and its hydrochloride salt are invaluable starting materials for developing therapeutics in oncology, neuroscience, and anti-infective research.[2][4][]

Physicochemical Properties

The hydrochloride salt of 7-Bromoindoline is generally preferred in a laboratory setting over its free base form. The salt formation protonates the indoline nitrogen, which typically enhances the compound's crystallinity, stability, and solubility in polar protic solvents, simplifying handling and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN · HCl (or C₈H₉BrClN) | PubChem |

| Molecular Weight | 234.52 g/mol | Calculated from parent compound[6][7] |

| IUPAC Name | 7-bromo-2,3-dihydro-1H-indole hydrochloride | PubChem[6] |

| CAS Number | 62813-85-8 (Parent Compound) | PubChem[6] |

| Appearance | Typically an off-white to light brown crystalline solid | Inferred from related compounds[1] |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar organic solvents | General chemical principles |

Synthesis, Purification, and Characterization

The synthesis of this compound is a robust, two-step process starting from the commercially available 7-Bromoindole. The methodology is designed for scalability and high purity, which is critical for subsequent applications in drug discovery.

Step 1: Reduction of 7-Bromoindole to 7-Bromoindoline (Free Base)

The foundational step is the reduction of the indole's C2=C3 double bond. While various reducing agents can accomplish this, sodium cyanoborohydride (NaBH₃CN) in acetic acid is a reliable choice. This reagent is milder than sodium borohydride and is particularly effective for the reduction of iminium ions, which are formed in situ under acidic conditions, providing high selectivity for the desired indoline.

Caption: Synthetic scheme for the reduction of 7-Bromoindole.

Experimental Protocol: Reduction of 7-Bromoindole

-

Reaction Setup: In a fume hood, add 7-Bromoindole (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in glacial acetic acid (approx. 10 mL per gram of indole).

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium cyanoborohydride (NaBH₃CN, approx. 1.5 eq) portion-wise over 30 minutes. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting material spot indicates completion.

-

Workup: Carefully pour the reaction mixture over crushed ice. Adjust the pH to >10 using a 6M sodium hydroxide (NaOH) solution. This step neutralizes the acetic acid and deprotonates the indoline nitrogen, making it extractable into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 7-Bromoindoline as an oil or solid. Further purification can be achieved via column chromatography if necessary.

Step 2: Formation of this compound

Conversion to the hydrochloride salt is performed to facilitate handling and storage. This is achieved by treating the purified free base with hydrochloric acid in a non-polar solvent, which causes the salt to precipitate.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 7-Bromoindoline free base (1.0 eq) in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Precipitation: To the stirring solution, add a solution of 2M HCl in diethyl ether (approx. 1.1 eq) dropwise. A precipitate should form immediately.

-

Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the solid by vacuum filtration.

-

Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material and dry under high vacuum to yield this compound as a stable, crystalline solid.

Core Applications in Drug Discovery

The true value of this compound is realized in its application as a versatile scaffold for building complex molecules.

The Power of Palladium-Catalyzed Cross-Coupling

The 7-bromo substituent is a prime reaction site for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new C-C bond with a boronic acid, is particularly powerful for creating biaryl structures common in kinase inhibitors.[1][2][8]

Caption: Drug discovery workflow using 7-Bromoindoline HCl.

Representative Protocol: Suzuki-Miyaura Coupling

-

Reagent Assembly: To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (4:1 ratio). Causality Note: Degassing the solvent by bubbling with nitrogen or argon is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 20-60 minutes, or alternatively, heat at 80-90 °C using a traditional oil bath overnight.

-

Workup and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The crude product is then purified by column chromatography to yield the desired coupled product.

Case Study: Targeting Kinase Signaling in Oncology

Aberrant signaling from receptor tyrosine kinases like RET and TRKA is a known driver of several cancers.[2] The indoline scaffold can be elaborated into potent inhibitors that bind to the ATP-binding pocket of these kinases. The 7-position provides a vector for modification to enhance potency and selectivity or to fine-tune pharmacokinetic properties.

Caption: Inhibition of a receptor tyrosine kinase by an indoline-based drug.

Analytical Quality Control

Ensuring the identity and purity of this compound is paramount before its use in synthesis. A suite of analytical techniques should be employed for quality control.

| Analytical Method | Purpose | Typical Parameters / Expected Results |

| ¹H NMR | Identity Confirmation & Purity | Spectrum should show characteristic aromatic and aliphatic proton signals consistent with the indoline structure. Integration should match the expected proton count. |

| Mass Spectrometry | Molecular Weight Verification | ESI-MS should show a parent ion peak corresponding to the mass of the free base [M+H]⁺. |

| HPLC | Purity Assessment | A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) should show a single major peak, with purity typically >98%.[9][10] |

| FT-IR | Functional Group Analysis | Spectrum should display characteristic N-H and C-H stretching frequencies for the indoline ring. |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound may not be available, data from the closely related 7-Bromoindole provides a strong basis for safe handling procedures.[11][12]

-

Hazards: The compound is considered hazardous. It may be harmful if swallowed, inhaled, or in direct contact with skin.[12] It is known to cause skin irritation and serious eye irritation.[12][13]

-

Handling:

-

Always handle inside a certified chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11][13]

-

Avoid generating dust.[14]

-

Ensure an eyewash station and safety shower are readily accessible.[11]

-

-

Storage:

Conclusion

This compound is more than just a chemical reagent; it is a strategic asset in the pursuit of novel therapeutics. Its robust synthesis, stable salt form, and, most importantly, the versatile reactivity of the 7-bromo substituent make it an indispensable building block for medicinal chemists. By understanding its properties and mastering its application in proven synthetic protocols, researchers can significantly accelerate the discovery and development of next-generation drugs.

References

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 7-Bromo-1H-indole.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 7-Bromo-1H-indole.

- Fisher Scientific. (2010). SAFETY DATA SHEET - 7-Bromo-1H-indole.

- Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Bromoisoindoline hydrochloride.

- ECHEMI. (n.d.). 7-Bromoindole SDS, 51417-51-7 Safety Data Sheets.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11665590, 7-Bromoindoline. Retrieved from [Link].

- Benchchem. (n.d.). The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry.

- BLD Pharm. (n.d.). 51417-51-7 | 7-Bromoindole.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45789819, 6-Bromoindoline hydrochloride. Retrieved from [Link].

- Benchchem. (n.d.). Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery.

- Chem-Impex. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757020, 7-Bromoindole. Retrieved from [Link].

-

National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117974120, 7-Bromo-1-phenethylindoline. Retrieved from [Link].

- BOC Sciences. (n.d.). Optimizing Organic Synthesis with 7-Bromoindole: A Supplier's Guide.

-

National Institutes of Health. (2014). Discovery of 4-aryl-7-hydroxyindoline-based P2Y1 antagonists as novel antiplatelet agents. Retrieved from [Link].

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link].

- PRACTICAL LAB MANUAL. (n.d.). Instrumental methods of analysis.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

-

ResearchGate. (2000). Extractive spectrophotometric methods for determination of diltiazem HCl in pharmaceutical formulations. Retrieved from [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of 4-aryl-7-hydroxyindoline-based P2Y1 antagonists as novel antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 6. 7-Bromoindoline | C8H8BrN | CID 11665590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Bromoindoline hydrochloride | C8H9BrClN | CID 45789819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 7-Bromoindoline Hydrochloride

This guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of 7-Bromoindoline hydrochloride. Tailored for researchers, medicinal chemists, and formulation scientists, this document moves beyond mere data presentation to explain the underlying physicochemical principles and provide robust, field-proven methodologies for accurate solubility assessment.

Introduction: The Significance of this compound

Core Physicochemical Properties

A molecule's inherent properties are the primary determinants of its solubility. For this compound, these are as follows:

| Property | Value | Source / Method |

| Molecular Formula | C₈H₉BrClN | Calculated |

| Molecular Weight | 234.52 g/mol | Calculated from free base[4] and HCl |

| IUPAC Name | 7-bromo-2,3-dihydro-1H-indole;hydrochloride | Nomenclature Convention |

| CAS Number | 62813-85-8 (Free Base) | PubChem[4] |

| pKa (Indoline Nitrogen) | ~4-5 (Estimated) | Based on similar aniline structures |

The most influential feature is the indoline nitrogen. As a secondary amine, it is basic and readily protonated to form the hydrochloride salt. This ionization is the primary reason for the anticipated increase in aqueous solubility compared to the free base, a common strategy in drug development.[5][6]

Key Factors Influencing Aqueous Solubility

The solubility of an ionizable compound like this compound is not a single value but a function of its environment. A scientist must grasp these relationships to design relevant experiments and interpret results correctly.

-

pH: The pH of the aqueous medium is the most critical factor.[7] In acidic conditions (pH < pKa), the equilibrium shifts towards the protonated, ionized form, which is more polar and thus more soluble in water. As the pH increases above the pKa, the compound deprotonates to the less soluble free base, potentially causing precipitation.

-

Common Ion Effect: In solutions containing chloride ions (e.g., phosphate-buffered saline with NaCl), the solubility of the hydrochloride salt can be suppressed.[6][7] The excess chloride ions shift the dissolution equilibrium (Salt(s) ⇌ Cation+(aq) + Cl-(aq)) to the left, favoring the solid state and reducing the overall solubility.[7]

-

Temperature: Most solids, including this salt, exhibit increased solubility at higher temperatures. However, the magnitude of this effect must be determined empirically. For standard assays, a controlled ambient temperature is crucial for reproducibility.

-

Solvent Polarity: While aqueous solubility is often the primary focus, understanding solubility in organic solvents is vital for synthesis, purification, and formulation. Polar protic solvents (e.g., ethanol, methanol) are expected to be effective, while non-polar solvents (e.g., hexane, toluene) are unlikely to dissolve a charged salt.[8][9]

Solubility Profile of this compound

As of the latest literature review, specific quantitative solubility data for this compound is not broadly published. This guide therefore provides the gold-standard methodology to generate this data. Researchers are encouraged to use the following table as a template to populate with their own empirical findings.

| Solvent System | pH (at equilibrium) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Deionized Water | TBD | 25 | TBD | TBD | Thermodynamic |

| PBS (pH 7.4) | TBD | 25 | TBD | TBD | Thermodynamic |

| Simulated Gastric Fluid (pH 1.2) | TBD | 37 | TBD | TBD | Thermodynamic |

| DMSO | N/A | 25 | TBD | TBD | Kinetic |

| Ethanol | N/A | 25 | TBD | TBD | Thermodynamic |

TBD: To Be Determined by the experimental protocol outlined below.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium saturation point of a compound and is the most reliable value for physicochemical characterization.[3][10] The shake-flask method, though time-consuming, remains the definitive standard.[11][12]

Rationale and Causality

We choose the shake-flask method to ensure the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[3] This contrasts with kinetic solubility assays, which are faster but can overestimate solubility due to the formation of supersaturated solutions.[1][10] Using HPLC-UV for quantification provides high specificity and sensitivity, allowing for the separation of the parent compound from any potential degradants.[13]

Materials & Equipment

-

This compound (solid)

-

Calibrated analytical balance

-

HPLC-grade solvents (Water, Acetonitrile, Methanol)

-

HPLC system with UV detector

-

pH meter

-

Orbital shaker with temperature control

-

2 mL glass vials with screw caps

-

0.22 µm syringe filters (PTFE or other chemically compatible material)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Step-by-Step Procedure

-

Preparation of Standards:

-

Accurately prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 Methanol:Water).

-

Perform serial dilutions to create a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Analyze these standards using the developed HPLC-UV method to generate a linear calibration curve. The R² value must be >0.995 for the curve to be considered valid.

-

-

Sample Preparation (perform in triplicate):

-

Add an excess of solid this compound to a 2 mL glass vial. "Excess" is critical; a good starting point is ~5 mg. The goal is to have visible, undissolved solid remaining at the end of the experiment.

-

Add a precise volume (e.g., 1.0 mL) of the desired test solvent (e.g., deionized water, PBS) to the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the solubility value does not significantly change between 24 and 48 hours).

-

-

Sampling and Processing:

-

After equilibration, allow the vials to sit undisturbed for 30 minutes to let the solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to separate the dissolved compound from any undissolved micro-particulates. Alternatively, centrifuge the vial at high speed and sample from the supernatant.

-

Perform a precise dilution of the filtrate into the HPLC mobile phase to ensure the final concentration falls within the range of the calibration curve.

-

-

Analysis and Calculation:

-

Analyze the diluted samples via HPLC-UV.

-

Using the standard curve, determine the concentration of the diluted sample.

-

Calculate the original solubility in the test solvent by multiplying the measured concentration by the dilution factor.

Formula:Solubility (mg/mL) = Concentration_from_curve (mg/mL) × Dilution_Factor

-

Conclusion

References

-

PubChem (n.d.). 7-Bromoindoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem (n.d.). 7-Bromoindole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem (n.d.). 6-Bromoindoline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Evotec (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Patel, K. et al. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]

-

BioDuro (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Rheolution (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Chemistry LibreTexts (2016). Factors that Affect Solubility. Retrieved from [Link]

-

Malik, D. et al. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Retrieved from [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

JoVE (2020). Factors Affecting Solubility. Retrieved from [Link]

-

Parmar, V. K. et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Retrieved from [Link]

-

Savjani, K. T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

-

Kumar, L. et al. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

-

University of Rochester (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. 7-Bromoindoline | C8H8BrN | CID 11665590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjpdft.com [rjpdft.com]

- 7. Video: Factors Affecting Solubility [jove.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. asianpubs.org [asianpubs.org]

- 12. enamine.net [enamine.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Synthesis of 7-Bromoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed pathway for the synthesis of 7-bromoindoline hydrochloride, a valuable building block in medicinal chemistry and drug development. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction: The Significance of this compound

The indoline scaffold is a privileged structure in pharmacology, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 7-position offers a strategic handle for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery programs.[1][2] this compound provides a stable, crystalline form of the parent amine, facilitating its storage, handling, and accurate dispensing in subsequent synthetic transformations.

The Synthetic Pathway: A Three-Step Approach

The synthesis of this compound from indoline is most effectively achieved through a three-step sequence:

-

N-Protection: The indoline nitrogen is protected to prevent side reactions and to direct the subsequent bromination. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.[1]

-

Regioselective Bromination: The N-protected indoline undergoes electrophilic aromatic substitution to introduce a bromine atom. The use of N-bromosuccinimide (NBS) allows for controlled monobromination.[3][4] The directing effect of the N-Boc group and the inherent reactivity of the indoline ring system favor bromination at the 7-position.

-

Deprotection and Salt Formation: The N-Boc protecting group is removed using a strong acid, typically hydrochloric acid, which concurrently forms the desired hydrochloride salt.[5][6]

This strategic approach ensures a high-yielding and pure synthesis of the target compound.

Visualizing the Synthesis Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boc Deprotection - HCl [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 7-Bromoindoline Hydrochloride: Core Starting Materials and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Bromoindoline Hydrochloride

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a bromine atom at the 7-position provides a versatile handle for further functionalization through various cross-coupling reactions. This strategic placement allows for the introduction of diverse molecular complexity, making 7-bromoindoline a key intermediate in the synthesis of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic steps and biological screening.

This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the critical transformations from commercially available starting materials. As a senior application scientist, the emphasis here is not merely on procedural steps but on the underlying chemical principles and the rationale for methodological choices, ensuring a robust and reproducible synthesis.

Part 1: Synthesis of the Key Precursor: 7-Bromoindole

The most common and direct precursor to 7-bromoindoline is 7-bromoindole. Therefore, a reliable synthesis of this intermediate is the foundational step. While various methods exist for the synthesis of substituted indoles, a prevalent route for 7-bromoindole involves the decarboxylation of 7-bromoindole-2-carboxylic acid.[1]

Synthetic Pathway to 7-Bromoindole

The synthesis of 7-bromoindole can be efficiently achieved from 7-bromoindole-2-carboxylic acid. This starting material, in turn, can be synthesized via Fischer indole synthesis from a suitably substituted phenylhydrazine and pyruvate derivative.

Sources

A Comprehensive Technical Guide to the Safe Handling of 7-Bromoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

7-Bromoindoline hydrochloride is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its indoline core is a privileged scaffold found in numerous biologically active molecules. The presence of a bromine atom at the 7-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization. As with any reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental success. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety protocols and the known characteristics of related halogenated organic compounds.

Section 1: Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively published, a robust risk assessment can be formulated by examining data from structurally similar compounds, such as 7-Bromoindole and other brominated heterocyclic amines. The primary hazards are associated with its potential irritant and toxic properties upon exposure.

1.1 GHS Classification (Anticipated)

Based on data for analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[2][3][4] |

1.2 Primary Routes of Exposure and Symptoms

-

Inhalation: Inhaling dust may cause respiratory tract irritation.[2][3][5]

-

Skin Contact: May be harmful if it comes in contact with skin, causing irritation.[2][5]

-

Ingestion: Harmful if swallowed and may lead to gastrointestinal irritation.[2][5]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure risk.

2.1 Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of solid this compound should be conducted in a certified chemical fume hood to control dust and potential vapors.[2][6]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[2][6]

2.2 Personal Protective Equipment (PPE): The Essential Barrier

The following PPE should be considered mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield.[7] | Protects against splashes and airborne particles. |

| Skin Protection | Nitrile gloves and a lab coat.[7] | Prevents dermal absorption and skin irritation. |

| Respiratory Protection | An N95 dust mask or a respirator with a particulate filter may be necessary for large quantities.[6][8] | Minimizes the inhalation of fine particles. |

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to the safe utilization of this compound.

3.1 Prudent Handling Practices

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[5][6]

-

Grounding: For operations that may generate static electricity, such as pouring or milling, ensure equipment is properly bonded and grounded to prevent ignition of dust clouds.

-

Personal Hygiene: Wash hands thoroughly after handling the compound, and do not eat, drink, or smoke in the laboratory.[7]

3.2 Storage Requirements

-

Environment: Store in a cool, dry, and well-ventilated area.[5][7]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5][6] Halogenated compounds can react vigorously with these substances.

Caption: Incompatible materials and conditions for this compound.

Section 4: Experimental Workflow: Weighing and Solution Preparation

This section details a step-by-step protocol for safely weighing this compound and preparing a solution.

4.1 Protocol

-

Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.

-

Weighing:

-

Place a tared weigh boat on an analytical balance inside the fume hood.

-

Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

-

Securely close the main container of the compound.

-

-

Solution Preparation:

-

Place a suitable flask containing the desired solvent on a stir plate within the fume hood.

-

Carefully add the weighed this compound to the solvent.

-

Rinse the weigh boat with a small amount of the solvent to ensure a complete transfer.

-

Allow the mixture to stir until the solid is fully dissolved.

-

-

Cleanup:

-

Wipe down the spatula and any contaminated surfaces with a damp cloth.

-

Dispose of the weigh boat and any contaminated consumables in the appropriate solid waste container.

-

Wash hands thoroughly after completing the procedure.

-

Caption: A typical workflow for safely handling a hazardous solid chemical.

Section 5: Emergency Procedures

Prompt and correct response to an emergency is critical to mitigating harm.

5.1 First-Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

5.2 Accidental Release Measures

For a small spill:

-

Evacuate unnecessary personnel from the area.

-

Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.

-

Place the material into a sealed, labeled container for disposal.

-

Clean the spill area with soap and water.

For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Caption: Decision tree for responding to a chemical spill.

Section 6: Disposal Considerations

Chemical waste must be managed in accordance with local, state, and federal regulations.

-

Waste Disposal: Dispose of this compound and any contaminated materials in a designated hazardous waste container.[4] Do not dispose of it in the regular trash or down the drain.

-

Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent and disposed of according to institutional guidelines.

Conclusion

This compound is a valuable research chemical that can be handled safely with the proper precautions. By understanding its potential hazards, utilizing appropriate engineering controls and personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can minimize risks and maintain a safe laboratory environment.

References

-

PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]

-

Chemwatch. (n.d.). MSDS 39507-7. Sdfine. Retrieved from [Link]

-

PubChem. 7-Bromoindole. Retrieved from [Link]

Sources

- 1. 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 45073969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 7-Bromoindole | C8H6BrN | CID 2757020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. 7-Bromindol 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

The Strategic Application of 7-Bromoindoline Derivatives in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Indoline Scaffold and the Strategic Importance of the 7-Bromo Substituent

The indoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its rigid bicyclic structure provides a valuable framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a bromine atom at the 7-position of the indoline ring creates a versatile synthetic handle, significantly expanding the accessible chemical space for drug discovery.[1] This strategic bromination allows for a variety of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings.[1] These reactions enable the introduction of diverse aryl, heteroaryl, and alkynyl moieties, facilitating the generation of large and structurally diverse compound libraries for high-throughput screening and lead optimization.

This technical guide provides an in-depth exploration of the applications of 7-bromoindoline derivatives in medicinal chemistry, with a focus on their emerging roles in oncology, neurodegenerative diseases, and infectious diseases. We will delve into the synthetic strategies employed to access these valuable intermediates, analyze their structure-activity relationships (SAR), and present detailed protocols for their synthesis and biological evaluation.

I. Anticancer Applications: Targeting Key Oncogenic Pathways

The development of novel anticancer agents remains a paramount challenge in modern medicine. 7-Bromoindoline derivatives have emerged as a promising class of compounds in this arena, primarily through their utility as precursors to potent enzyme inhibitors, particularly kinase inhibitors.

A. Kinase Inhibition: A Dominant Strategy

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 7-azaindole scaffold, a bioisostere of indoline, is frequently found in kinase inhibitors due to its ability to mimic the adenine core of ATP, the natural substrate for kinases.[2] The synthesis of such inhibitors often involves 7-bromoindoline or 7-bromoindole as a key starting material.

A notable example, while being a 5-bromo-7-azaindolin-2-one derivative, provides a strong rationale for the exploration of 7-bromoindoline analogs. In a study, these derivatives, featuring a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, demonstrated potent and broad-spectrum antitumor activity. The most active compound, 23p , exhibited significantly greater potency than the approved drug Sunitinib against several cancer cell lines.[3]

Table 1: In Vitro Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives [3]

| Compound | HepG2 IC₅₀ (µM) | A549 IC₅₀ (µM) | Skov-3 IC₅₀ (µM) |

| 23p | 2.357 | 3.012 | 2.891 |

| Sunitinib | 31.594 | 49.036 | 38.742 |

The structure-activity relationship (SAR) studies of kinase inhibitors often reveal the importance of specific substitutions on the indoline ring. The 7-position, in particular, can be modified to enhance binding affinity, selectivity, and pharmacokinetic properties.

Experimental Protocol 1: Synthesis of a 7-Bromoindoline-based Kinase Inhibitor Precursor (Aryl-Substituted 7-Bromoindole)

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction, a cornerstone in the synthesis of diverse 7-bromoindoline derivatives.[1]

Materials:

-

7-Bromoindole

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

To a flame-dried round-bottom flask, add 7-bromoindole (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Add palladium(II) acetate (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired aryl-substituted 7-bromoindole.

B. Mechanism of Action: Beyond Kinase Inhibition

While kinase inhibition is a primary mechanism, the anticancer effects of indoline derivatives are not limited to this pathway. Some derivatives have been shown to induce apoptosis and cell cycle arrest through various other mechanisms. For instance, certain indole derivatives can act as tubulin polymerization inhibitors, disrupting the mitotic spindle and leading to cell death.

Diagram 1: General Synthetic Utility of 7-Bromoindoline

Caption: Synthetic pathways from 7-bromoindoline.

II. Neuroprotective Applications: A Frontier of Exploration

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing unmet medical need. The development of small molecules that can cross the blood-brain barrier and modulate key pathological processes is a major focus of current research. While direct evidence for 7-bromoindoline derivatives in treating these conditions is still emerging, the broader class of indole derivatives has shown considerable promise as neuroprotective agents.[4][5]

The neuroprotective effects of indole-based compounds are often attributed to their antioxidant properties and their ability to interfere with the aggregation of misfolded proteins, such as amyloid-beta.[5] The 7-bromo substituent can be leveraged to introduce functionalities that enhance these properties or to target specific enzymes involved in neurodegeneration, such as monoamine oxidase-B (MAO-B) or glycogen synthase kinase 3-beta (GSK-3β). The antioxidant action of 7-nitroindazole, a related compound, in a model of Parkinson's disease highlights the potential for substituted indoles and indolines in neuroprotection.[6]

Experimental Protocol 2: In Vitro Neuroprotection Assay (MTT Assay)

This protocol describes a common method to assess the cytoprotective effects of a compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

7-Bromoindoline derivative (test compound)

-

Hydrogen peroxide (H₂O₂)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 7-bromoindoline derivative for 1 hour.

-

Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the wells (excluding the control group) and incubate for another 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

III. Antimicrobial Applications: Combating Drug Resistance

The rise of antibiotic-resistant bacteria poses a grave threat to global health. There is an urgent need for new antimicrobial agents with novel mechanisms of action. Bromoindole derivatives have been identified as having promising antimicrobial and antibiotic-enhancing properties.[7] For instance, certain 6-bromoindolglyoxylamide derivatives have demonstrated intrinsic activity against Gram-positive bacteria and the ability to potentiate the effects of existing antibiotics against resistant Gram-negative bacteria.[7] The mechanism of action for some of these compounds involves rapid membrane permeabilization and depolarization.[7]

While specific data for 7-bromoindoline derivatives is limited, the established activity of other bromoindole isomers suggests that this is a fruitful area for further investigation. The 7-bromo position can be functionalized to modulate the lipophilicity and electronic properties of the molecule, which are crucial for antimicrobial activity.

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Antimicrobial Compounds

| Compound Class | Organism | MIC (µg/mL) |

| Fluoroquinolones | Escherichia coli | 0.015 - 16 |

| Aminoglycosides | Pseudomonas aeruginosa | 0.5 - 8 |

| Glycopeptides | Staphylococcus aureus | 0.5 - 2 |

Note: This table provides a general reference for MIC values of common antibiotic classes and is not specific to 7-bromoindoline derivatives, for which specific MIC data is not yet widely available in the public domain.[8][9][10][11]

Diagram 2: Workflow for Antimicrobial Drug Discovery

Sources

- 1. nbinno.com [nbinno.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo evidences that antioxidant action contributes to the neuroprotective effects of the neuronal nitric oxide synthase and monoamine oxidase-B inhibitor, 7-nitroindazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Senior Application Scientist’s Guide to 7-Bromoindoline Hydrochloride in Modern Heterocyclic Synthesis

Abstract

The indoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Strategic functionalization of this nucleus is paramount for modulating biological activity and physicochemical properties. 7-Bromoindoline hydrochloride has emerged as a cornerstone building block in this endeavor. The bromine atom at the C7 position serves as a versatile and reactive handle for a host of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of the role and applications of this compound, offering field-proven insights into its reactivity, detailed experimental protocols, and its strategic implementation in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of the C7 Position

The indoline ring system, a saturated analog of indole, is a recurring feature in a multitude of biologically active compounds.[1] Its three-dimensional structure and hydrogen bonding capabilities often play a crucial role in its interaction with biological targets. Consequently, the ability to selectively introduce substituents at specific positions on the indoline core is a central challenge in medicinal chemistry and drug development.

While electrophilic substitution on N-acylindolines typically directs incoming groups to the C5 position, achieving functionalization at the C7 position is synthetically more challenging, often requiring multi-step directed syntheses.[2][3] This is where this compound presents itself as an invaluable starting material. It provides a pre-installed, reactive functional group at the desired C7 position, bypassing the need for complex, and often low-yielding, regioselectivity-controlled reactions. The hydrochloride salt form enhances the compound's stability and simplifies handling, making it a robust and reliable reagent for both small-scale discovery and large-scale manufacturing campaigns.

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is critical for successful and reproducible experimentation. 7-Bromoindoline, as the free base, is an amine and can be susceptible to aerial oxidation. The hydrochloride salt provides enhanced stability for storage. For most organic reactions, particularly those employing organometallic catalysts, the free base is required and can be generated in situ through the addition of a suitable base or via a preliminary extraction.

| Property | Data | Source(s) |

| Chemical Name | 7-bromo-2,3-dihydro-1H-indole hydrochloride | [4] |

| CAS Number | 1187931-96-9 (for hydrochloride salt) | [5] |

| Molecular Formula | C₈H₈BrN · HCl (or C₈H₉BrClN) | [4][6] |

| Molecular Weight | 234.52 g/mol | [6] |

| Appearance | Typically an off-white to light brown solid | [7] |

| Parent Compound (Free Base) | 7-Bromoindoline (CAS: 62813-85-8) | [8] |

| Free Base Mol. Weight | 198.06 g/mol | [8] |

Handling Considerations:

-

Storage: Store in a cool, dry, well-ventilated area, away from light and oxidizing agents.

-

Safety: Causes skin and serious eye irritation. May cause respiratory irritation. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.[9]

-

Basification: Prior to reactions sensitive to acid or requiring a free N-H group for coordination (e.g., some directed metalations), the hydrochloride salt must be neutralized. This is typically achieved by partitioning the salt between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous basic solution (e.g., NaHCO₃, K₂CO₃), followed by separation and drying of the organic layer.

The Synthetic Utility: A Hub for Molecular Diversification

The synthetic power of this compound lies almost entirely in the reactivity of the C-Br bond. This aryl bromide is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C, C-N, and C-O bonds in modern organic synthesis.[7]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions provide a modular and highly efficient approach to introduce diverse functionalities at the C7 position with broad functional group tolerance.[10] The choice of catalyst, ligand, base, and solvent system is critical for optimizing reaction yield and purity.

Caption: Key Palladium-Catalyzed Reactions of 7-Bromoindoline.

-

Suzuki-Miyaura Coupling: This is arguably the most widely used method for installing new aryl or heteroaryl groups. The reaction of 7-bromoindole derivatives with various boronic acids proceeds efficiently to furnish C7-arylated products.[11][12] The choice of a suitable phosphine ligand (e.g., Xantphos, SPhos) is often crucial for achieving high yields.[13]

-

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is the reaction of choice. It typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[14] This reaction is instrumental in synthesizing precursors for further transformations or for creating rigid molecular linkers.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, this reaction allows for the coupling of 7-bromoindoles with a wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles.[13] This provides direct access to compounds with significant pharmacological potential.

-

Heck Coupling: This reaction facilitates the coupling of 7-bromoindoline with alkenes, providing a route to 7-alkenylindolines, which can be further functionalized.[10]

The Catalytic Cycle: A Mechanistic Glimpse

Understanding the mechanism of these transformations is key to troubleshooting and optimization. The Suzuki-Miyaura coupling provides a representative example of the catalytic cycle that underpins many of these palladium-mediated reactions.

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the C-Br bond of 7-bromoindoline. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base). Finally, reductive elimination occurs, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocols: From Theory to Practice

A self-validating protocol is the cornerstone of reproducible science. Below is a representative, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling